molecular formula C7H8N4 B142170 N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine CAS No. 148038-85-1

N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine

Cat. No. B142170
M. Wt: 148.17 g/mol
InChI Key: WFRCHXROFPABJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine, also known as MIPA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. MIPA is a small molecule that has shown promising results in various preclinical studies, making it an attractive candidate for further investigation.

Mechanism Of Action

The mechanism of action of N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine is not fully understood, but it is believed to act by binding to the ATP-binding site of kinases, thereby inhibiting their activity. N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.

Biochemical And Physiological Effects

N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size. N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine has also been shown to reduce inflammation and improve glucose metabolism in animal models of diabetes.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. Additionally, N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development. However, one limitation of N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine is its potential toxicity, which needs to be carefully evaluated in future studies.

Future Directions

There are several potential future directions for research on N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine may have potential as a treatment for other diseases, such as diabetes and inflammation. Further studies are needed to fully understand the mechanism of action of N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine and its potential applications in drug discovery.

Synthesis Methods

The synthesis of N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine involves a multi-step process that includes the reaction of 2-aminopyridine with methyl isocyanate, followed by the addition of a reducing agent such as sodium borohydride. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine has been extensively studied for its potential applications in various fields of research. One of the most significant areas of interest is its role as a kinase inhibitor. N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine has been shown to inhibit the activity of several kinases, including CDK7 and CDK9, which are involved in cell cycle regulation and transcriptional control, respectively.

properties

CAS RN

148038-85-1

Product Name

N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

N-methyl-1H-imidazo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C7H8N4/c1-8-7-10-5-3-2-4-9-6(5)11-7/h2-4H,1H3,(H2,8,9,10,11)

InChI Key

WFRCHXROFPABJE-UHFFFAOYSA-N

SMILES

CNC1=NC2=C(N1)C=CC=N2

Canonical SMILES

CNC1=NC2=C(N1)C=CC=N2

synonyms

1H-Imidazo[4,5-b]pyridin-2-amine,N-methyl-(9CI)

Origin of Product

United States

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